1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one is a complex organic compound notable for its unique molecular structure, which includes both halogen substituents (chlorine and iodine) on a phenyl ring. This compound is classified as an aromatic ketone due to the presence of a ketone functional group (propan-1-one) attached to an aromatic system. Its molecular formula is , and it has a molecular weight of approximately 292.54 g/mol.
The synthesis of 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one typically involves multi-step reactions starting from simpler aromatic compounds. A common approach includes:
These methods can be optimized for yield and selectivity by adjusting reaction conditions such as temperature, time, and solvent choice.
The molecular structure of 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one can be depicted as follows:
CCC(=O)C1=CC(=C(C=C1)CCl)I
FZMYWVUVZXBPII-UHFFFAOYSA-N
1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one can undergo various chemical reactions due to its reactive halogen substituents:
The reactivity profile is influenced by both halogen atoms, where chlorine typically participates in nucleophilic substitution while iodine enhances electrophilicity.
The mechanism by which 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one exerts its effects involves its ability to undergo electrophilic aromatic substitution reactions facilitated by its halogen substituents. The chloromethyl group acts as a leaving group during nucleophilic attacks, while the iodine enhances the electrophilic character of the aromatic system, making it more reactive towards nucleophiles.
1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one finds applications in various scientific fields:
The diverse reactivity and structural characteristics make 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one a valuable compound in synthetic organic chemistry and related applications.
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0